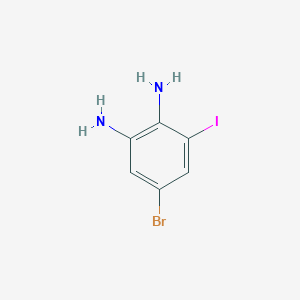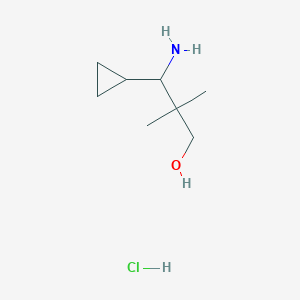
5-Bromo-3-iodobenzene-1,2-diamine
Vue d'ensemble
Description
5-Bromo-3-iodobenzene-1,2-diamine is a chemical compound that contains a total of 16 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 primary amines (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported to be based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-iodobenzene-1,2-diamine includes a total of 16 bonds. There are 10 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 2 primary amine(s) (aromatic) .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained. A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The molecular formula of 5-Bromo-3-iodobenzene-1,2-diamine is C6H6BrIN2 and its molecular weight is 312.93 g/mol.Applications De Recherche Scientifique
Pharmaceutical Synthesis
5-Bromo-3-iodobenzene-1,2-diamine: is a valuable synthetic intermediate in pharmaceutical research. Its halogenated structure and reactive diamine group make it a versatile precursor for developing a wide range of pharmaceutical compounds . This compound can be used to synthesize novel drug molecules, particularly those that may exhibit antiviral, antibacterial, or anticancer activities due to its potential to interact with various biological targets.
Material Science
The compound’s ability to act as a building block is recognized in material science for synthesizing novel materials with tailored properties . Researchers can use it to develop new polymers, coatings, or nanomaterials that could have applications in electronics, optics, or as advanced composite materials.
Safety and Hazards
While specific safety and hazard information for 5-Bromo-3-iodobenzene-1,2-diamine is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Relevant Papers The relevant papers retrieved include a study on the synthesis and high-throughput characterization of structural analogues of molecular glassformers . Another paper discusses the crystal structure of a related compound .
Mécanisme D'action
- 5-Bromo-3-iodobenzene-1,2-diamine likely undergoes electrophilic aromatic substitution reactions due to its aromatic nature. Let’s explore the mechanism:
Mode of Action
Propriétés
IUPAC Name |
5-bromo-3-iodobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEUKMVOMFSTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodobenzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)



